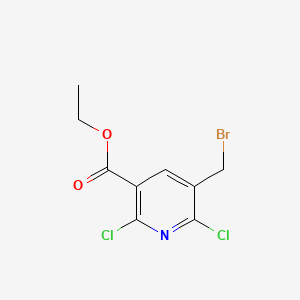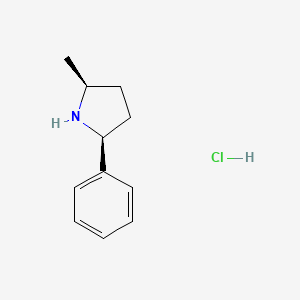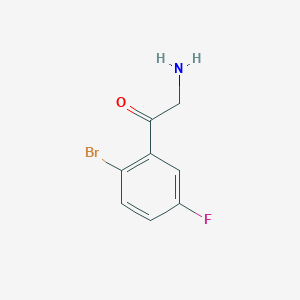
2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrFNO. It is a white crystalline solid that is used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes both bromine and fluorine atoms attached to a phenyl ring, making it a valuable building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one typically involves the reaction of 2-bromo-5-fluoroacetophenone with ammonia or an amine under controlled conditions. One common method involves dissolving 2-bromo-5-fluoroacetophenone in an organic solvent such as ethanol or acetone, followed by the addition of ammonia and a catalyst. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The presence of both bromine and fluorine atoms allows the compound to participate in unique binding interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-2-bromo-5-fluorophenyl)ethan-1-one: This compound is structurally similar but has an amino group at a different position on the phenyl ring.
1-(2-bromo-5-fluorophenyl)ethan-1-one: Lacks the amino group, making it less reactive in certain types of chemical reactions.
2-Amino-5-fluorophenyl)ethan-1-one: Similar but without the bromine atom, affecting its reactivity and binding properties.
Uniqueness
2-Amino-1-(2-bromo-5-fluorophenyl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-amino-1-(2-bromo-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrFNO/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
CDZYWLQKGYPGND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


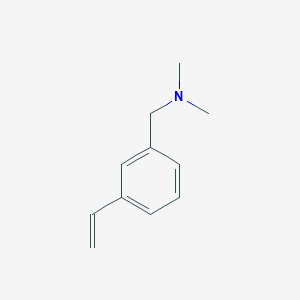
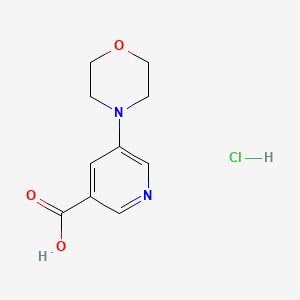
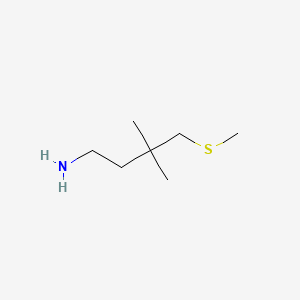
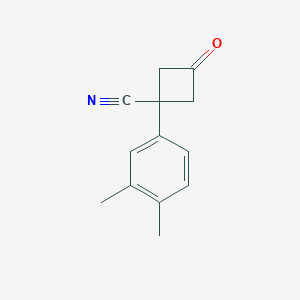
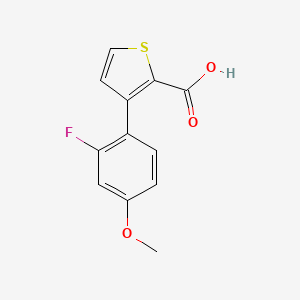
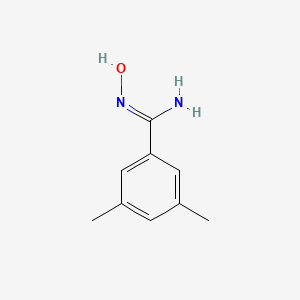
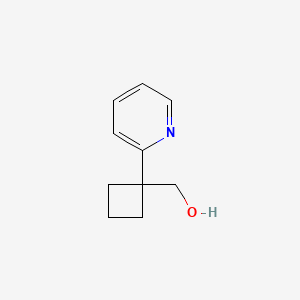
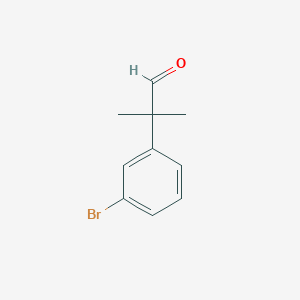
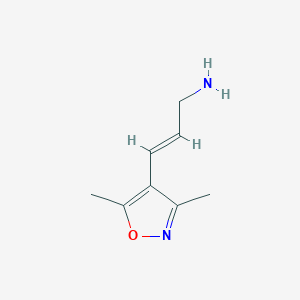
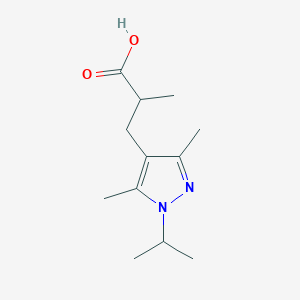
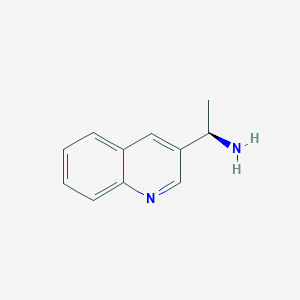
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)
